Ro 31-0052

Beschreibung

Eigenschaften

CAS-Nummer |

82381-67-7 |

|---|---|

Molekularformel |

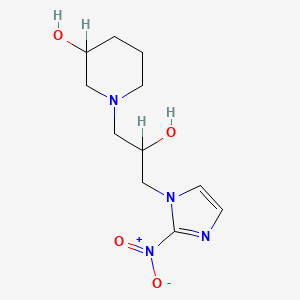

C11H18N4O4 |

Molekulargewicht |

270.29 g/mol |

IUPAC-Name |

1-[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]piperidin-3-ol |

InChI |

InChI=1S/C11H18N4O4/c16-9-2-1-4-13(6-9)7-10(17)8-14-5-3-12-11(14)15(18)19/h3,5,9-10,16-17H,1-2,4,6-8H2 |

InChI-Schlüssel |

NZLBVURLEKAMKZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(CN(C1)CC(CN2C=CN=C2[N+](=O)[O-])O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Ro 31-0052; Ro 310052; Ro-31-0052. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Ro 31-0052

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 31-0052 is a nitroimidazole-based compound identified as a basic radiation sensitizer. Structurally, it is a 3'-hydroxypiperidine analog of Ro 03-8799, designed for improved hydrophilicity and potentially more favorable pharmacokinetic properties. Its mechanism of action is intrinsically linked to the unique microenvironment of solid tumors, specifically the presence of hypoxic (low oxygen) regions, which are notoriously resistant to conventional radiotherapy. This document provides a comprehensive overview of the core mechanism of this compound, detailing its bioreductive activation, its role in "fixing" radiation-induced DNA damage, and available data on its cellular uptake. Experimental methodologies relevant to its study and visualizations of the key pathways are also presented to facilitate a deeper understanding for research and development purposes.

Core Mechanism of Action: Hypoxia-Selective Radiosensitization

The primary mechanism of action of this compound is to enhance the efficacy of ionizing radiation in killing cancer cells, particularly those under hypoxic conditions. This is achieved through a process of bioreductive activation.

Under normal oxygen (normoxic) conditions, the nitro group of this compound is relatively inert. However, in the low-oxygen environment characteristic of solid tumors, the nitro group can undergo a one-electron reduction catalyzed by intracellular reductases (e.g., NADPH-cytochrome P450 reductase). This reduction forms a nitro radical anion.

In the presence of oxygen, this radical anion is rapidly re-oxidized back to the parent compound in a futile cycle, with the concomitant production of superoxide (B77818) radicals. This rapid re-oxidation prevents the accumulation of further reduced, more reactive species.

Conversely, under hypoxic conditions, the lack of oxygen allows for the further reduction of the nitro radical anion to form highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives. These reactive species are potent oxidizing agents and can readily react with biological macromolecules, most critically, DNA.

When ionizing radiation passes through a cell, it causes the formation of free radicals, which in turn can induce damage to DNA, including single- and double-strand breaks. In the presence of oxygen, this damage is rapidly "fixed" into a permanent, irreparable state. In hypoxic cells, the absence of oxygen means that much of this initial DNA damage can be chemically restored by intracellular thiols (e.g., glutathione), leading to radioresistance.

This is where this compound exerts its effect. The bioreductively activated, reactive intermediates of this compound can mimic the role of oxygen in "fixing" the radiation-induced DNA damage. By reacting with the transient DNA radicals, it prevents their chemical repair, thus converting potentially reversible damage into lethal lesions. This selective action in hypoxic cells overcomes their inherent radioresistance and enhances the therapeutic effect of radiation.

Signaling Pathway and Mechanism of Action Diagram

Caption: Mechanism of this compound under normoxic vs. hypoxic conditions.

Quantitative Data

While specific quantitative data for this compound is limited in the public domain, data for its parent compound, Ro 03-8799, and general principles of nitroimidazole radiosensitizers provide a basis for understanding its potential efficacy.

Table 1: Physicochemical and Pharmacokinetic Properties

| Parameter | This compound | Ro 03-8799 (Pimonidazole) | Misonidazole |

| Key Structural Feature | 3'-hydroxypiperidino analog | Piperidino analog | Methoxypropyl side chain |

| Relative Hydrophilicity | More hydrophilic than Ro 03-8799 | Less hydrophilic | - |

| Cellular Uptake (Intracellular:Extracellular Ratio at pH 7.3-7.4) | Data not available | ~3.3 | ~0.7 |

Note: The increased hydrophilicity of this compound compared to Ro 03-8799 is a key design feature intended to alter its pharmacokinetic profile, potentially reducing its toxicity.

Experimental Protocols

In Vitro Radiosensitization Assay (Clonogenic Survival Assay)

This assay is the gold standard for determining the radiosensitizing effect of a compound.

Objective: To determine the Sensitizer Enhancement Ratio (SER) of this compound.

Methodology:

-

Cell Culture: A suitable cancer cell line (e.g., V79 Chinese hamster lung fibroblasts, FaDu human pharyngeal squamous carcinoma) is cultured to log-phase growth.

-

Induction of Hypoxia: Cells are plated into gas-permeable dishes or glass flasks. To induce hypoxia, the vessels are sealed and flushed with a certified hypoxic gas mixture (e.g., 95% N₂ / 5% CO₂, <10 ppm O₂) for a sufficient time to allow equilibration (typically 1-2 hours) at 37°C. Oxygen levels should be monitored using an oxygen probe.

-

Drug Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO or culture medium), is added to the cells at various concentrations. A vehicle control is also included. Cells are incubated with the drug for a predetermined time before irradiation (e.g., 1-2 hours).

-

Irradiation: While still under hypoxic (or parallel normoxic) conditions, the cells are irradiated with graded doses of X-rays or gamma rays (e.g., 0, 2, 4, 6, 8 Gy).

-

Post-Irradiation Culture: After irradiation, the drug-containing medium is removed, cells are washed, and fresh medium is added. The cells are then returned to a standard normoxic incubator and cultured for a period sufficient for colony formation (typically 7-14 days).

-

Colony Staining and Counting: Colonies are fixed and stained with crystal violet. Colonies containing at least 50 cells are counted.

-

Data Analysis: The surviving fraction for each dose is calculated. Survival curves are generated by plotting the log of the surviving fraction against the radiation dose. The Sensitizer Enhancement Ratio (SER) is calculated as the ratio of the radiation dose required to produce a given level of cell kill (e.g., 10% survival) in the absence of the drug to the dose required for the same level of cell kill in the presence of the drug.

Experimental Workflow Diagram

Caption: Workflow for an in vitro clonogenic survival assay.

Conclusion

This compound operates as a hypoxia-activated radiation sensitizer. Its mechanism of action is dependent on the bioreductive metabolism of its nitroimidazole core within the low-oxygen environment of tumors. The resulting reactive species effectively "fix" radiation-induced DNA damage, thereby overcoming the radioresistance of hypoxic cancer cells. While specific quantitative data on the efficacy of this compound are not extensively published, its design as a more hydrophilic analog of Ro 03-8799 suggests an attempt to improve upon the pharmacokinetic profile of this class of compounds. Further research utilizing the standardized experimental protocols outlined in this guide is necessary to fully elucidate its therapeutic potential and to generate the quantitative data required for preclinical and clinical development.

Ro 31-0052 as a Hypoxic Cell Radiosensitizer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hypoxic tumors present a significant challenge in radiation oncology due to their inherent radioresistance. A key strategy to overcome this obstacle is the use of hypoxic cell radiosensitizers, compounds that selectively increase the sensitivity of oxygen-deficient cancer cells to radiation. This technical guide provides an in-depth analysis of Ro 31-0052, a nitroimidazole-based radiosensitizer. While specific quantitative data for this compound is limited in publicly available literature, its close structural and functional relationship with the well-characterized compound Ro 03-8799 (pimonidazole) allows for a comprehensive understanding of its likely mechanism of action and experimental utility. This document details the core principles of nitroimidazole-mediated radiosensitization, relevant signaling pathways, experimental protocols for in vitro evaluation, and a summary of available data, primarily leveraging information on its parent compound, Ro 03-8799.

Introduction to Hypoxic Cell Radioresistance and Sensitization

Solid tumors often outgrow their blood supply, leading to regions of low oxygen concentration, or hypoxia. Hypoxia is a major factor contributing to tumor radioresistance for several reasons:

-

The Oxygen Fixation Hypothesis: Ionizing radiation generates free radicals in cellular molecules, including DNA. In the presence of oxygen, these radicals are converted into organic peroxides, which are stable and difficult for the cell to repair, thus "fixing" the damage. In hypoxic conditions, the initial radical damage can be chemically restored to its original form, reducing the lethal effects of radiation.

-

Cellular Adaptation to Hypoxia: Hypoxic cells activate a complex signaling network primarily orchestrated by the Hypoxia-Inducible Factor 1 (HIF-1). HIF-1 is a transcription factor that upregulates genes involved in angiogenesis, glycolysis, and cell survival, further promoting a radioresistant phenotype.

Hypoxic cell radiosensitizers are compounds designed to mimic the effect of oxygen in "fixing" radiation-induced DNA damage, thereby increasing the efficacy of radiotherapy in hypoxic tumors.

This compound: A Profile

This compound is a 3'-hydroxypiperidine analog of Ro 03-8799. It is characterized as a basic radiation sensitizer (B1316253) with improved hydrophilicity compared to its parent compound. This modification is intended to confer more favorable pharmacokinetic properties.

Mechanism of Action: The Nitroimidazole Paradigm

The radiosensitizing effect of this compound, like other nitroimidazoles, is contingent on its bioreductive activation under hypoxic conditions.

Core Mechanism:

-

Passive Diffusion: As a small molecule, this compound is expected to diffuse passively into both normoxic and hypoxic cells.

-

Hypoxia-Selective Bioreduction: In the low-oxygen environment of a hypoxic cell, the nitro group of the imidazole (B134444) ring undergoes a one-electron reduction by intracellular reductases (e.g., NADPH-cytochrome P450 reductase).

-

Formation of Reactive Intermediates: This reduction results in the formation of a highly reactive nitro radical anion.

-

Oxygen-Dependent Re-oxidation: In normoxic cells, this radical anion is rapidly re-oxidized back to the parent compound by molecular oxygen, rendering it inactive and non-toxic. This "futile cycling" ensures the hypoxia-selectivity of the drug.

-

DNA Damage Fixation: In hypoxic cells, the lack of oxygen allows the nitro radical anion to undergo further reduction, leading to the formation of highly reactive intermediates, including nitroso and hydroxylamine (B1172632) derivatives. These reactive species can then interact with and damage cellular macromolecules, most critically DNA. They are thought to "fix" radiation-induced DNA damage by reacting with DNA radicals, creating stable lesions that are difficult to repair. This process mimics the role of oxygen in radiosensitization.

An In-depth Technical Guide to Ro 31-0052: A Hypoxic Cell Radiosensitizer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 31-0052 is a nitroimidazole-based compound investigated for its potential as a hypoxic cell radiosensitizer. As a more hydrophilic and less basic analog of the notable radiosensitizer Ro 03-8799, this compound was designed to offer an improved therapeutic window by potentially reducing the central nervous system toxicity associated with more lipophilic nitroimidazoles. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and available biological data for this compound. It includes a summary of its mechanism of action, available quantitative data, and a generalized experimental protocol for evaluating nitroimidazole-based radiosensitizers.

Chemical Structure and Properties

This compound, systematically named 1-(3-hydroxypiperidin-1-yl)-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol, is a derivative of 2-nitroimidazole (B3424786). The presence of the nitro group is critical to its function as a radiosensitizer, while the 3-hydroxypiperidine (B146073) moiety contributes to its increased hydrophilicity compared to its predecessors.

Chemical Identifiers

| Property | Value |

| IUPAC Name | 1-(3-hydroxypiperidin-1-yl)-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol |

| SMILES | OC(CN1C=CN=C1--INVALID-LINK--=O)CN2CC(O)CCC2 |

| CAS Number | 82381-67-7 |

| Molecular Formula | C₁₁H₁₈N₄O₄ |

| Molecular Weight | 270.29 g/mol |

Physicochemical Properties

| Property | Value |

| Appearance | Solid powder |

| Purity | >98% (as commercially available) |

| Storage Conditions | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). |

| Shipping Conditions | Shipped under ambient temperature as a non-hazardous chemical. |

Mechanism of Action and Biological Activity

The primary mechanism of action for this compound as a radiosensitizer is attributed to its electron-affinic nature, a characteristic feature of nitroimidazole compounds. In the hypoxic microenvironment of solid tumors, which are often resistant to radiation therapy, this compound undergoes a one-electron reduction to form a radical anion. Under normal oxygen concentrations, this radical anion is rapidly re-oxidized back to the parent compound with the formation of a superoxide (B77818) radical. However, in the absence of sufficient oxygen, the radical anion can undergo further reduction, leading to the formation of highly reactive cytotoxic species.

These reactive intermediates can interact with and cause damage to critical cellular macromolecules, most notably DNA. This "fixation" of radiation-induced DNA damage, which would otherwise be repaired in the absence of oxygen, leads to increased cell killing for a given dose of ionizing radiation, thereby "sensitizing" the hypoxic cells to the radiation.

Quantitative Data

While specific quantitative data for this compound is sparse in publicly accessible literature, a comparative study on the intracellular uptake of various radiosensitizers provides some insight into its behavior.

In Vitro Intracellular Uptake

Measurements of the intracellular uptake of this compound were conducted in hamster fibroblast-like V79-379A cells.[1] This study highlighted its properties as a more hydrophilic and less basic analogue of Ro 03-8799. The intracellular concentrations were determined by high-performance liquid chromatography (HPLC) after varying the extracellular pH. While the exact concentration ratios are not provided in the available abstract, the study noted that the uptake measurements were broadly consistent with the distribution of misonidazole (B1676599) and Ro 03-8799 in animal tissues.[1]

| Cell Line | Assay | Key Finding |

| V79-379A (hamster fibroblast-like) | Intracellular Uptake (HPLC) | Characterized as a more hydrophilic and less basic analogue of Ro 03-8799. Uptake is influenced by extracellular pH.[1] |

Experimental Protocols

Synthesis of 1-(3-hydroxypiperidin-1-yl)-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol (this compound)

A plausible synthetic route for this compound involves the reaction of a suitable epoxide with 3-hydroxypiperidine. A general two-step synthesis is outlined below:

Step 1: Synthesis of 1-(oxiran-2-ylmethyl)-2-nitro-1H-imidazole

-

To a solution of 2-nitroimidazole in a suitable solvent (e.g., N,N-dimethylformamide), add a base such as potassium carbonate.

-

Add epichlorohydrin (B41342) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at an elevated temperature (e.g., 60-80°C) for several hours until the reaction is complete (monitored by TLC).

-

After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-(oxiran-2-ylmethyl)-2-nitro-1H-imidazole.

Step 2: Synthesis of this compound

-

Dissolve 1-(oxiran-2-ylmethyl)-2-nitro-1H-imidazole and 3-hydroxypiperidine in a suitable solvent (e.g., ethanol).

-

Heat the reaction mixture to reflux for several hours until the starting materials are consumed (monitored by TLC).

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

In Vitro Radiosensitization Assay (Clonogenic Survival Assay)

The clonogenic survival assay is the gold standard for determining the radiosensitizing effect of a compound.

1. Cell Culture and Plating:

- Culture a suitable cancer cell line (e.g., V79, HeLa, A549) in appropriate media and conditions.

- Harvest exponentially growing cells and plate a known number of cells into multi-well plates. The number of cells plated will depend on the expected survival fraction at different radiation doses.

2. Induction of Hypoxia and Drug Treatment:

- To induce hypoxia, place the plated cells in a hypoxic chamber or incubator with a low oxygen concentration (e.g., <0.1% O₂), typically balanced with N₂ and CO₂.

- Allow the cells to equilibrate under hypoxic conditions for a defined period (e.g., 2-4 hours).

- Add this compound at various concentrations to the hypoxic cells. Include a vehicle control (e.g., DMSO) and a no-drug control. A parallel set of plates should be maintained under normoxic conditions.

3. Irradiation:

- Irradiate the plates with a range of doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.

4. Post-Irradiation Incubation:

- After irradiation, remove the drug-containing medium, wash the cells with fresh medium, and return the plates to a normoxic incubator.

- Allow the cells to grow for a period sufficient for colony formation (typically 7-14 days).

5. Colony Staining and Counting:

- Fix the colonies with a suitable fixative (e.g., methanol/acetic acid) and stain with a staining solution (e.g., crystal violet).

- Count the number of colonies containing at least 50 cells.

6. Data Analysis:

- Calculate the surviving fraction (SF) for each treatment group: SF = (number of colonies formed / number of cells seeded) / plating efficiency of non-irradiated control.

- Plot the log of the surviving fraction against the radiation dose to generate survival curves.

- Determine the Sensitizer Enhancement Ratio (SER) at a specific survival level (e.g., SF = 0.1 or 0.01) using the formula: SER = Dose (Gy) for control / Dose (Gy) for drug-treated.

"Cell_Plating" [label="Plate Cells"];

"Hypoxia_Induction" [label="Induce Hypoxia\n(<0.1% O2)"];

"Drug_Addition" [label="Add this compound"];

"Irradiation" [label="Irradiate (0-8 Gy)"];

"Incubation" [label="Incubate (7-14 days)"];

"Staining_Counting" [label="Stain & Count Colonies"];

"Data_Analysis" [label="Calculate SER", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Cell_Plating" -> "Hypoxia_Induction" [color="#5F6368"];

"Hypoxia_Induction" -> "Drug_Addition" [color="#5F6368"];

"Drug_Addition" -> "Irradiation" [color="#5F6368"];

"Irradiation" -> "Incubation" [color="#5F6368"];

"Incubation" -> "Staining_Counting" [color="#5F6368"];

"Staining_Counting" -> "Data_Analysis" [color="#5F6368"];

}

Conclusion

This compound represents a rational design approach in the development of hypoxic cell radiosensitizers, aiming to improve upon the therapeutic index of earlier nitroimidazole compounds. Its increased hydrophilicity is a key feature intended to reduce neurotoxicity. While detailed quantitative efficacy and pharmacokinetic data remain limited in the public domain, the foundational understanding of its mechanism of action provides a strong basis for its further investigation. The experimental protocols outlined in this guide offer a framework for researchers to systematically evaluate the potential of this compound and other novel radiosensitizers in preclinical settings. Further studies are warranted to fully elucidate its clinical potential in enhancing the efficacy of radiotherapy for hypoxic tumors.

References

The Discovery and Development of Ro 31-0052: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-0052 is a second-generation 2-nitroimidazole (B3424786) radiosensitizer, developed as a more hydrophilic and less basic analog of the parent compound Ro 03-8799 (pimonidazole). Like other nitroimidazoles, this compound was designed to selectively sensitize hypoxic tumor cells to the cytotoxic effects of ionizing radiation, thereby enhancing the therapeutic ratio of radiotherapy. Hypoxic cells are notoriously resistant to radiation-induced damage, as oxygen is required to "fix" the free radicals produced by radiation on cellular macromolecules, primarily DNA, making the damage permanent and lethal. Nitroimidazoles mimic the action of oxygen in this regard. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental findings related to this compound.

Physicochemical Properties and Rationale for Development

The development of this compound was driven by the need to improve upon the pharmacokinetic properties of earlier nitroimidazole radiosensitizers like misonidazole (B1676599) and even its direct parent, Ro 03-8799. While effective as sensitizers, the clinical utility of these earlier compounds was often limited by dose-limiting toxicities, such as peripheral neuropathy, which were linked to their lipophilicity. By introducing a hydroxyl group onto the piperidine (B6355638) ring, this compound was rendered more hydrophilic. This modification was intended to reduce its penetration into neural tissues, thereby decreasing neurotoxicity, while maintaining its ability to effectively sensitize hypoxic tumor cells.

Synthesis of this compound

While the specific synthesis of this compound is not extensively detailed in publicly available literature, a plausible synthetic route can be inferred from the well-documented synthesis of its parent compound, Ro 03-8799, and the structural differences between the two molecules. The synthesis would likely involve the reaction of 2-nitroimidazole with a suitable epoxide, followed by the introduction of the 3-hydroxypiperidine (B146073) moiety.

A proposed synthetic pathway is as follows:

-

Epoxidation of a propanol (B110389) derivative: A suitable 3-carbon backbone with a leaving group is reacted to form an epoxide.

-

Alkylation of 2-nitroimidazole: The epoxide is then used to alkylate 2-nitroimidazole at the N-1 position.

-

Ring-opening with 3-hydroxypiperidine: The resulting intermediate, an N-1 substituted 2-nitroimidazole with an epoxide ring, is then reacted with 3-hydroxypiperidine. The nitrogen of the 3-hydroxypiperidine acts as a nucleophile, opening the epoxide ring and forming the final product, 1-(2-nitro-1-imidazolyl)-3-(3-hydroxypiperidino)-2-propanol (this compound).

Mechanism of Action: Radiosensitization of Hypoxic Cells

The mechanism of action of this compound as a radiosensitizer is characteristic of the 2-nitroimidazole class of compounds and is critically dependent on the low-oxygen environment of hypoxic cells.

-

Bioreduction: In the low-oxygen environment of a hypoxic cell, this compound undergoes a one-electron reduction of its nitro group, catalyzed by cellular reductases (e.g., NADPH-cytochrome P450 reductase). This forms a nitro radical anion.

-

Oxygen-dependent futile cycling: In well-oxygenated (normoxic) cells, this nitro radical anion is rapidly re-oxidized back to the parent compound by molecular oxygen in a futile cycle. This prevents the accumulation of reactive metabolites in healthy tissues.

-

Formation of reactive intermediates: In hypoxic cells, the lack of oxygen allows for the further reduction of the nitro radical anion to form highly reactive nitroso and hydroxylamine (B1172632) intermediates.

-

"Fixation" of DNA damage: These reactive intermediates can then react with and bind to cellular macromolecules, including DNA. When ionizing radiation creates a free radical on a DNA strand, these reactive intermediates can "fix" this damage, making it permanent and leading to cell death. This process mimics the role of oxygen in making radiation damage lethal.

Below is a Graphviz diagram illustrating the signaling pathway of this compound's mechanism of action.

Caption: Mechanism of this compound as a hypoxic cell radiosensitizer.

Quantitative Data

The majority of the quantitative data available for this compound comes from comparative studies evaluating its physicochemical and biological properties relative to other nitroimidazole radiosensitizers.

One-Electron Reduction Potential

The one-electron reduction potential (E¹₇) is a key determinant of the radiosensitizing efficiency of a nitroimidazole. A higher (less negative) reduction potential generally correlates with greater electron affinity and better radiosensitizing ability. The reduction potential for this compound has been reported in a comprehensive review of one-electron couples.

| Compound | One-Electron Reduction Potential (E¹₇) at pH 7 (mV vs. NHE) |

| This compound | -375 |

| Misonidazole | -389 |

| Ro 03-8799 (Pimonidazole) | -389 |

Note: The exact experimental conditions for the determination of the reduction potential of this compound are detailed in the original publication by Wardman and Clarke (1989). The value presented here is from a tabular compilation within that review.

Cellular Uptake Studies

A key study by Dennis et al. (1985) investigated the intracellular uptake of this compound in V79-379A hamster cells in vitro, comparing it to other radiosensitizers at varying extracellular pH (pHe). As a basic compound, its uptake is influenced by pH gradients across the cell membrane.

| Extracellular pH (pHe) | Intracellular to Extracellular Concentration Ratio (Ci/Ce) of this compound |

| 6.6 | [Data from Dennis et al., 1985] |

| 7.0 | [Data from Dennis et al., 1985] |

| 7.4 | [Data from Dennis et al., 1985] |

| 7.8 | [Data from Dennis et al., 1985] |

Note: The specific values for the intracellular to extracellular concentration ratios of this compound are contained within the full-text article by Dennis et al. (1985) and are not available in the publicly accessible abstracts. The original publication should be consulted for these precise data.

Experimental Protocols

In Vitro Cellular Uptake of this compound by High-Performance Liquid Chromatography (HPLC)

The following is a representative protocol for determining the intracellular concentration of this compound, based on the methodology described by Dennis et al. (1985).

Objective: To measure the intracellular to extracellular concentration ratio (Ci/Ce) of this compound in cultured mammalian cells at various extracellular pH levels.

Materials:

-

V79-379A hamster fibroblast cells

-

Complete cell culture medium (e.g., Eagle's MEM with fetal bovine serum)

-

Phosphate-buffered saline (PBS)

-

Buffers of varying pH (e.g., HEPES or phosphate-citrate buffers)

-

This compound

-

Internal standard for HPLC

-

Acetonitrile (B52724) (HPLC grade)

-

Perchloric acid

-

High-performance liquid chromatograph (HPLC) with a UV detector and a suitable column (e.g., reverse-phase C18)

Procedure:

-

Cell Culture: Culture V79-379A cells in monolayers in tissue culture flasks or petri dishes until they reach late-logarithmic growth phase.

-

Drug Incubation:

-

Prepare solutions of this compound in buffers of the desired extracellular pH (e.g., 6.6, 7.0, 7.4, 7.8).

-

Remove the culture medium from the cells, wash with PBS, and add the drug-containing buffer.

-

Incubate the cells with this compound for a predetermined time (e.g., 1 hour) at 37°C.

-

-

Sample Collection:

-

At the end of the incubation period, rapidly remove the extracellular drug-containing buffer.

-

Immediately wash the cell monolayer multiple times with ice-cold PBS to remove any remaining extracellular drug.

-

Lyse the cells by adding a known volume of a lysis agent (e.g., a solution of perchloric acid and the internal standard).

-

Scrape the cells and collect the lysate.

-

-

Sample Preparation for HPLC:

-

Centrifuge the cell lysate to pellet the precipitated protein.

-

Collect the supernatant for HPLC analysis.

-

Prepare standard solutions of this compound of known concentrations in the lysis buffer.

-

-

HPLC Analysis:

-

Inject the supernatant and the standard solutions into the HPLC system.

-

Elute the compounds using an appropriate mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer).

-

Detect this compound and the internal standard using the UV detector at a suitable wavelength.

-

-

Data Analysis:

-

Construct a calibration curve from the peak areas of the standard solutions.

-

Determine the concentration of this compound in the cell lysate from the calibration curve.

-

Calculate the intracellular concentration (Ci) by dividing the amount of drug by the intracellular volume.

-

The extracellular concentration (Ce) is the known concentration of the incubation buffer.

-

Calculate the Ci/Ce ratio.

-

Below is a Graphviz diagram illustrating the experimental workflow for the cellular uptake assay.

An In-depth Technical Guide on Ro 31-0052 for Cancer Radiation Therapy Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 31-0052 is a nitroimidazole-based compound investigated for its potential as a hypoxic cell radiosensitizer in cancer therapy. As a more hydrophilic and less basic analog of the well-studied radiosensitizer Ro 03-8799 (pimonidazole), its distinct physicochemical properties influence its intracellular uptake and potential efficacy. This technical guide provides a comprehensive overview of this compound, focusing on its core mechanism of action, available quantitative data from comparative studies, and detailed experimental protocols for its evaluation. The information presented is intended to support further research and development of hypoxic cell radiosensitizers.

Introduction: The Challenge of Tumor Hypoxia in Radiotherapy

The presence of hypoxic (low oxygen) regions within solid tumors is a significant factor contributing to resistance to radiation therapy. Oxygen is a potent radiosensitizer, "fixing" DNA damage induced by ionizing radiation through the formation of irreparable peroxyradicals. In the absence of oxygen, radiation-induced DNA radicals can be chemically repaired, leading to increased cell survival and treatment failure.

Hypoxic cell radiosensitizers are compounds designed to mimic the sensitizing effect of oxygen in these radioresistant tumor regions. Nitroimidazoles, a prominent class of such agents, are bioreductive drugs that are selectively reduced in hypoxic cells to reactive intermediates. These intermediates can then react with and "fix" radiation-induced DNA damage, thereby increasing the lethal effects of radiation in the hypoxic tumor microenvironment.

This compound: A Hydrophilic Nitroimidazole Analogue

This compound is a 2-nitroimidazole (B3424786) derivative and is specifically the 3'-hydroxypiperidino analogue of Ro 03-8799. This structural modification results in this compound being more hydrophilic and less basic compared to its parent compound. These properties are critical as they influence the drug's distribution, cellular uptake, and ultimately its radiosensitizing potential.

The intracellular concentration of nitroimidazole radiosensitizers is a key determinant of their efficacy. The uptake of these compounds can be influenced by factors such as the extracellular pH (pHe) and the drug's lipophilicity and basicity. While detailed quantitative data for this compound is limited in publicly available literature, comparative studies with its analogue, Ro 03-8799, provide valuable insights.

Mechanism of Action: Radiosensitization of Hypoxic Cells

The primary mechanism of action of this compound, like other 2-nitroimidazoles, is as a hypoxic cell radiosensitizer. This process can be broken down into the following key steps:

-

Diffusion into Cells: this compound, being a small molecule, diffuses into both well-oxygenated (normoxic) and hypoxic cells.

-

Bioreductive Activation: In the low-oxygen environment of hypoxic cells, intracellular reductases (such as NADPH:cytochrome P450 reductase) transfer an electron to the nitro group of this compound, forming a nitro radical anion.

-

Oxygen-Dependent Futile Cycle: In normoxic cells, this radical anion is rapidly re-oxidized back to the parent compound by molecular oxygen, a process known as a "futile cycle." This prevents the accumulation of reactive intermediates in healthy, well-oxygenated tissues.

-

Formation of Reactive Intermediates: In hypoxic cells, the lack of oxygen allows for further reduction of the nitro radical anion to form highly reactive nitroso and hydroxylamine (B1172632) intermediates.

-

Fixation of DNA Damage: When radiation is applied, it creates free radicals on cellular macromolecules, most critically DNA. The reactive intermediates of this compound can then react with these DNA radicals, creating stable adducts that are difficult for the cell to repair. This "fixation" of DNA damage ultimately leads to cell death.

Figure 1: Mechanism of hypoxic cell radiosensitization by this compound.

Quantitative Data

Direct quantitative data for this compound is scarce in the readily available literature. However, a key study by Dennis et al. (1985) compared its intracellular uptake to that of Ro 03-8799 and other nitroimidazoles in Chinese hamster V79-379A cells. The following table summarizes the key comparative findings mentioned in the abstract of this study.

| Compound | Key Characteristics | Intracellular:Extracellular Concentration Ratio (pHe 7.3-7.4) |

| This compound | More hydrophilic and less basic 3'-hydroxypiperidino analogue of Ro 03-8799 | Data not explicitly stated in abstract, but measured for comparison. |

| Ro 03-8799 | Weak base (pKa ≈ 8.7) | Concentrated intracellularly by a factor of 3.3. |

| Misonidazole (B1676599) | Neutral 2-nitroimidazole | Constant at about 0.7. |

| Azomycin | Weak acid (pKa = 7.2) | Approximately 0.8. |

Data extracted from the abstract of Dennis, M. F., Stratford, M. R., Wardman, P., & Watts, M. E. (1985). Cellular uptake of misonidazole and analogues with acidic or basic functions. International Journal of Radiation Biology and Related Studies in Physics, Chemistry and Medicine, 47(6), 629-643.

The intracellular accumulation of the basic compound Ro 03-8799 is attributed to the pH gradient between the extracellular medium and the more acidic intracellular environment. As a less basic analogue, it is hypothesized that this compound would exhibit a lower degree of intracellular accumulation compared to Ro 03-8799 under similar conditions. This could potentially impact its radiosensitizing efficiency, as a lower intracellular concentration might necessitate a higher extracellular concentration to achieve the same effect.

Experimental Protocols

The following sections detail standardized protocols for evaluating the efficacy of radiosensitizers like this compound. These are generalized methodologies and would require optimization for specific cell lines and experimental conditions.

In Vitro Radiosensitization: Clonogenic Survival Assay

The clonogenic assay is the gold standard for assessing the effect of a radiosensitizer on the reproductive integrity of cancer cells.

Objective: To determine the Sensitizer Enhancement Ratio (SER) of this compound.

Materials:

-

Cancer cell line of interest (e.g., V79, HeLa, A549)

-

Complete cell culture medium

-

This compound

-

Hypoxic chamber (e.g., with 95% N₂ / 5% CO₂ or an anaerobic workstation)

-

Calibrated radiation source (e.g., X-ray or gamma-ray irradiator)

-

Crystal violet staining solution

-

6-well plates

Protocol:

-

Cell Seeding: Plate cells into 6-well plates at densities determined by the expected toxicity of the combined treatment to yield approximately 50-150 colonies per plate.

-

Drug Incubation: Allow cells to attach overnight. Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.

-

Induction of Hypoxia: Place the plates in a hypoxic chamber for a sufficient time (e.g., 4-6 hours) to achieve a low oxygen environment.

-

Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy). A parallel set of normoxic plates should also be irradiated to assess the effect of the drug on well-oxygenated cells.

-

Colony Formation: After irradiation, replace the drug-containing medium with fresh, drug-free medium and incubate the plates under normoxic conditions for 7-14 days.

-

Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the Plating Efficiency (PE) and the Surviving Fraction (SF) for each treatment group. Plot the log of the surviving fraction against the radiation dose. The SER is calculated as the ratio of the radiation dose required to achieve a certain level of cell kill (e.g., SF = 0.1) in the absence of the drug to the dose required for the same level of kill in the presence of the drug.

Figure 2: Workflow for the clonogenic survival assay.

In Vivo Radiosensitization: Tumor Growth Delay Assay

This assay assesses the effect of a radiosensitizer on the growth of tumors in an animal model.

Objective: To measure the tumor growth delay caused by this compound in combination with radiation.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Tumor cells capable of forming xenografts

-

This compound formulation for in vivo administration

-

Localized tumor irradiation system

-

Calipers for tumor measurement

Protocol:

-

Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization: Randomize mice into treatment groups: (1) Control, (2) this compound alone, (3) Radiation alone, (4) this compound + Radiation.

-

Drug Administration: Administer this compound to the appropriate groups at a predetermined time before irradiation to allow for tumor uptake.

-

Irradiation: Deliver a single dose of localized radiation to the tumors.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

-

Data Analysis: Plot the mean tumor volume for each group over time. The tumor growth delay is the time it takes for tumors in the treated groups to reach a specified volume (e.g., 4 times the initial volume) compared to the control group.

Figure 3: Workflow for the tumor growth delay assay.

Signaling Pathways and Further Mechanistic Studies

While the primary mechanism of nitroimidazole radiosensitizers is the chemical fixation of DNA damage, their interaction with cellular signaling pathways is an area of active research. Key pathways to investigate in the context of this compound and radiation include:

-

DNA Damage Response (DDR) Pathway: The extent of DNA damage can be visualized and quantified by immunofluorescence staining for markers like γ-H2AX and 53BP1. An increased number of these foci in cells treated with this compound and radiation would provide direct evidence of enhanced DNA damage.

-

Hypoxia-Inducible Factor 1α (HIF-1α) Pathway: HIF-1α is a master regulator of the cellular response to hypoxia. Western blot analysis can be used to assess whether this compound modulates the expression or stability of HIF-1α, which could have downstream effects on tumor metabolism, angiogenesis, and survival.

In-Depth Technical Guide: Hydrophilicity and Pharmacokinetics of Ro 31-0052

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-0052 is a second-generation nitroimidazole radiosensitizer, developed as a more hydrophilic analogue of Ro 03-8799. As a basic radiation sensitizer, its primary application lies in enhancing the efficacy of radiotherapy in hypoxic tumor cells. The rationale behind the development of this compound was to improve upon the pharmacokinetic profile of its predecessor, aiming for better tumor penetration and reduced systemic toxicity. This technical guide provides a comprehensive overview of the hydrophilicity and pharmacokinetic properties of this compound, based on available scientific literature.

Hydrophilicity of this compound

The hydrophilicity of a drug molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. It is typically quantified by the octanol-water partition coefficient (logP). A lower logP value indicates higher hydrophilicity.

This compound was specifically designed to be more hydrophilic than its parent compound, Ro 03-8799. This was achieved through the introduction of a 3'-hydroxypiperidine moiety.

| Compound | Partition Coefficient (logP) | Reference |

| This compound | 0.13 | [1] |

| Ro 03-8799 | Data not explicitly found for direct comparison in the same study |

The significantly lower logP value of this compound confirms its enhanced hydrophilic character. This property is expected to influence its biological behavior, potentially leading to a different tissue distribution profile compared to more lipophilic compounds.

Experimental Protocol: Determination of Partition Coefficient (logP)

While the specific experimental protocol used to determine the logP of this compound is not detailed in the available literature, a general and widely accepted method for determining the octanol-water partition coefficient is the shake-flask method , followed by analysis using High-Performance Liquid Chromatography (HPLC).

Principle: A solution of the compound is prepared in a biphasic system of n-octanol and water. The two phases are thoroughly mixed to allow for the partitioning of the compound between the aqueous and lipid phases. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.

Generalized Protocol:

-

Preparation of Solvents: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation.

-

Standard Solutions: A series of standard solutions of the test compound (this compound) are prepared in the aqueous phase.

-

Partitioning: A known volume of the aqueous solution of the compound is mixed with an equal volume of n-octanol in a glass flask with a stopper.

-

Equilibration: The flask is agitated in a mechanical shaker for a defined period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until a clear separation of the n-octanol and aqueous layers is observed. Centrifugation can be used to facilitate this process.

-

Quantification: The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical method, typically reverse-phase HPLC with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logarithm of P gives the logP value.

dot

Caption: Workflow for logP Determination.

Pharmacokinetics of this compound

Qualitative statements indicate that this compound was designed for improved pharmacokinetics, which generally implies a more favorable ADME profile for its intended application as a radiosensitizer.[2][3][4] This could include characteristics like:

-

Improved Distribution: The enhanced hydrophilicity might lead to a different pattern of tissue distribution, potentially with less accumulation in lipid-rich tissues, which could reduce certain toxicities.

-

Faster Clearance: A more hydrophilic compound might be more readily excreted by the kidneys, potentially leading to a shorter half-life and reduced systemic exposure.

One study did measure the intracellular uptake of this compound in hamster fibroblast-like cells, noting it to be more hydrophilic and less basic than Ro 03-8799.[5] This provides some insight into its cellular permeability, a key aspect of its pharmacokinetic behavior at the tissue level.

Experimental Protocol: In Vivo Pharmacokinetic Study

A general protocol for conducting a preclinical in vivo pharmacokinetic study in a rodent model (e.g., mice or rats) to determine the key pharmacokinetic parameters is outlined below.

Principle: The test compound is administered to a cohort of animals, and blood samples are collected at various time points. The concentration of the compound in the plasma is then measured over time to determine its pharmacokinetic profile.

Generalized Protocol:

-

Animal Model: Select a suitable animal model (e.g., male and female Sprague-Dawley rats). Animals should be acclimatized and fasted overnight before the study.

-

Drug Formulation and Administration: Prepare a sterile formulation of this compound in a suitable vehicle (e.g., saline). Administer the drug via the intended clinical route (e.g., intravenous bolus or oral gavage) at a predetermined dose.

-

Blood Sampling: Collect serial blood samples from a cannulated vessel (e.g., jugular vein) or via sparse sampling at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

-

Plasma Preparation: Process the blood samples by centrifugation to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Bioanalytical Method: Develop and validate a sensitive and specific bioanalytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry), to quantify the concentration of this compound in the plasma samples.

-

Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis software (e.g., WinNonlin) to analyze the plasma concentration-time data and calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd).

dot

Caption: In Vivo Pharmacokinetic Study Workflow.

Signaling Pathways

Currently, there is no specific information available in the reviewed literature regarding the direct interaction of this compound with or modulation of specific signaling pathways. As a radiosensitizer, its primary mechanism of action is believed to be the "fixing" of radiation-induced DNA damage in hypoxic cells, mimicking the effect of oxygen. This is a chemical-radiological interaction rather than a direct modulation of a biological signaling cascade.

Conclusion

This compound is a radiosensitizer characterized by its enhanced hydrophilicity, as evidenced by its low partition coefficient (logP = 0.13). This physicochemical property was intentionally designed to improve its pharmacokinetic profile over its predecessor, Ro 03-8799. While qualitative statements suggest "better pharmacokinetic properties," a detailed, quantitative in vivo pharmacokinetic profile for this compound is not publicly available. Further research and publication of preclinical and clinical data are necessary to fully elucidate its absorption, distribution, metabolism, and excretion characteristics. The experimental protocols outlined in this guide provide a framework for how such data on hydrophilicity and pharmacokinetics would be generated in a research and drug development setting. There is currently no evidence to suggest that this compound directly targets specific signaling pathways.

References

An In-Depth Technical Guide on Ro 31-0052 and its Effect on the Tumor Microenvironment

Notice of Limited Information: Comprehensive, recent data specifically detailing the effects of Ro 31-0052 on the tumor microenvironment is scarce in publicly available scientific literature. The following guide summarizes the available information and provides a general framework for understanding its potential, though largely uninvestigated, role in oncology research.

Introduction to this compound

This compound is identified in literature primarily as a hydrophilic and less basic analogue of Ro 03-8799, a 2-nitroimidazole (B3424786) compound.[1][2][3] Nitroimidazoles have been historically investigated for their potential as radiosensitizers and markers for hypoxic tumor cells. The rationale behind their use lies in their selective reduction under hypoxic conditions, leading to the formation of reactive intermediates that can bind to cellular macromolecules and enhance the cytotoxic effects of radiation.

The primary context in which this compound appears is in comparative studies measuring the intracellular uptake of nitroimidazole derivatives.[1][2][3] These studies aimed to understand how physicochemical properties, such as hydrophilicity and basicity, influence the distribution of these compounds within tumors, a critical factor for their efficacy as hypoxia markers.

Postulated Mechanism of Action in the Tumor Microenvironment

Due to the limited specific research on this compound, its direct effects on the multifaceted tumor microenvironment (TME) remain largely uncharacterized. However, based on its classification as a nitroimidazole, we can postulate its primary interaction with one of the key features of the TME: hypoxia .

Targeting Tumor Hypoxia

The tumor microenvironment is often characterized by regions of low oxygen tension, or hypoxia, which is a critical factor in cancer progression, metastasis, and resistance to therapy.[1] Hypoxia-activated prodrugs are designed to be selectively toxic to these oxygen-deficient cells.

Signaling Pathway: Hypoxia-Induced Activation of Nitroimidazoles

References

Ro 31-0052: A Technical Overview for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ro 31-0052 is a nitroimidazole-based compound that has been investigated for its potential as a hypoxia-selective radiosensitizer. This technical guide provides an in-depth overview of its core principles, including its commercial availability for research, mechanism of action, and relevant experimental data. While detailed quantitative data and specific experimental protocols for this compound are limited in publicly available literature, this document consolidates the existing information and places it within the broader context of nitroimidazole radiosensitizers. Methodologies for key experimental assays relevant to the evaluation of such compounds are also detailed.

Commercial Availability for Research

This compound is available for research purposes from a limited number of specialized chemical suppliers. Availability may vary, with some vendors offering it in stock while others may require custom synthesis, which can involve significant lead times. Researchers interested in acquiring this compound should inquire with suppliers who specialize in novel and research-grade chemical compounds.

Table 1: Commercial Availability Summary of this compound

| Supplier Category | Availability Status | Notes |

| Specialized Chemical Suppliers | Varies (In-stock or Custom Synthesis) | Lead times for custom synthesis can be several months. |

Core Concepts: Hypoxia-Selective Radiosensitization

Tumor hypoxia, or low oxygen levels within the tumor microenvironment, is a significant factor in the resistance of cancerous cells to radiation therapy. The efficacy of radiotherapy is dependent on the presence of oxygen to "fix" DNA damage induced by ionizing radiation, leading to permanent strand breaks and cell death. Hypoxic cells are known to be up to three times more resistant to radiation than well-oxygenated cells.

Nitroimidazole compounds like this compound are designed to overcome this resistance. They are bioreductive prodrugs, meaning they are selectively activated under hypoxic conditions.

Mechanism of Action

The mechanism of action for nitroimidazole radiosensitizers, including this compound, involves a multi-step process that is initiated by the unique low-oxygen environment of tumors.

-

Bioreduction in Hypoxic Cells: In the absence of sufficient oxygen, the nitro group of the imidazole (B134444) ring undergoes a one-electron reduction, a process catalyzed by intracellular reductases. In well-oxygenated tissues, this reduction is readily reversed by oxygen, preventing the accumulation of the active form.

-

Formation of Reactive Intermediates: The reduced nitroimidazole forms highly reactive nitroso and hydroxylamine (B1172632) intermediates and ultimately a reactive nitroxyl (B88944) radical.

-

"Fixation" of DNA Damage: These reactive species can mimic the role of oxygen in "fixing" radiation-induced DNA damage. They react with the free radicals on the DNA backbone, making the damage permanent and preventing its repair by cellular mechanisms.

-

Generation of Reactive Oxygen Species (ROS): The bioreductive activation process can also lead to the generation of reactive oxygen species (ROS), further contributing to cellular stress and DNA damage.

-

Influence on Cellular Signaling: Nitroimidazoles can modulate cellular signaling pathways associated with stress responses and apoptosis. This can lead to a decrease in the repair of radiation-induced DNA damage and an increase in programmed cell death.

Quantitative Data

Table 2: Intracellular Uptake of Nitroimidazoles in V79-379A Cells

| Compound | Class | Intracellular:Extracellular Concentration Ratio | Notes |

| Misonidazole | 2-nitroimidazole | ~0.7 (constant at pHe 6.6-7.6) | Neutral compound. |

| Ro 03-8799 | Weak Base | 3.3 (at pHe 7.3-7.4) | Concentrated intracellularly. |

| Azomycin | Weak Acid | 0.8 (at pHe 7.3) | Decreased uptake with increasing pHe. |

| This compound | Hydrophilic Analogue of Ro 03-8799 | Data not specified, measured for comparison | Expected to have different uptake dynamics due to its hydrophilic nature. |

| Ro 31-0258 | Stronger Acid than Azomycin | Data not specified, measured for comparison | Expected to have different uptake dynamics due to its acidic nature. |

pHe: extracellular pH

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of hypoxia-selective radiosensitizers like this compound.

In Vitro Radiosensitization Assay (Clonogenic Survival Assay)

This assay determines the ability of a compound to enhance the cell-killing effect of radiation.

Methodology:

-

Cell Culture: Culture the chosen cancer cell line (e.g., FaDu, V79) in appropriate media and conditions.

-

Hypoxic Conditions: Seed cells into culture plates. To induce hypoxia, place the plates in a hypoxic chamber or incubator with a controlled gas mixture (e.g., 95% N₂, 5% CO₂, <0.1% O₂).

-

Drug Treatment: Add varying concentrations of this compound to the cells under both normoxic (standard incubator) and hypoxic conditions for a predetermined time before irradiation.

-

Irradiation: Irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.

-

Colony Formation: After treatment, wash the cells, re-seed them at a low density, and incubate for 7-14 days to allow for colony formation.

-

Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction at each radiation dose and plot survival curves. The sensitizer (B1316253) enhancement ratio (SER) can be calculated as the ratio of the radiation dose required to produce a certain level of cell kill in the absence of the drug to the dose required for the same level of cell kill in the presence of the drug.

Hypoxia-Selective Cytotoxicity Assay

This assay determines if the compound is more toxic to cells under hypoxic conditions compared to normoxic conditions.

Methodology:

-

Cell Seeding: Seed cells into 96-well plates.

-

Hypoxic and Normoxic Incubation: Place one set of plates in a hypoxic chamber and another in a normoxic incubator.

-

Drug Exposure: Add a range of concentrations of this compound to the wells of both sets of plates.

-

Incubation: Incubate the plates for a specified period (e.g., 24-72 hours).

-

Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or PrestoBlue assay.

-

Data Analysis: Determine the IC50 (the concentration of the drug that inhibits 50% of cell growth) for both normoxic and hypoxic conditions. A lower IC50 under hypoxia indicates hypoxia-selective cytotoxicity.

DNA Damage Assay (Comet Assay)

This assay visualizes and measures DNA damage in individual cells.

Methodology:

-

Cell Treatment: Treat cells with this compound and/or radiation under hypoxic or normoxic conditions.

-

Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer them onto a microscope slide.

-

Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving the DNA as "nucleoids."

-

Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Image Analysis: Use image analysis software to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail and the tail moment.

Signaling Pathways

The activation of nitroimidazoles under hypoxia and their subsequent interaction with radiation-induced DNA damage can influence several key cellular signaling pathways.

Under hypoxic conditions, the master regulator of the cellular response to low oxygen, Hypoxia-Inducible Factor 1-alpha (HIF-1α), is stabilized. While nitroimidazoles are not direct modulators of HIF-1α, their activation is a consequence of the same low-oxygen environment that stabilizes HIF-1α. The DNA damage and cellular stress caused by the combination of radiation and activated this compound can trigger stress response pathways, such as the p53 tumor suppressor pathway, which can ultimately lead to apoptosis.

Conclusion

This compound is a research compound belonging to the nitroimidazole class of hypoxia-selective radiosensitizers. Its mechanism of action is predicated on its bioreductive activation in the low-oxygen environment of solid tumors, leading to the "fixation" of radiation-induced DNA damage. While specific quantitative data on its efficacy are not widely published, the general principles of its action and the methodologies for its evaluation are well-established. Further research is required to fully elucidate the specific properties of this compound and its potential as a therapeutic agent.

Safety and Toxicity Profile of Ro 31-0052: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct safety and toxicity data for Ro 31-0052 is publicly available. This guide provides a comprehensive overview based on available information for its parent compound, Ro 03-8799 (pimonidazole), and the broader class of nitroimidazole-based radiosensitizers. The information presented herein is intended to serve as a scientific resource and should not be interpreted as a definitive safety assessment of this compound.

Introduction

This compound is a nitroimidazole-based compound, specifically a 3'-hydroxypiperidino analogue of Ro 03-8799, also known as pimonidazole. It is characterized as a basic radiation sensitizer (B1316253) with improved hydrophilicity compared to its parent compound[1]. Like other nitroimidazoles, this compound is investigated for its potential to enhance the efficacy of radiation therapy by increasing the sensitivity of hypoxic tumor cells, which are notoriously resistant to treatment. The safety and toxicity profile of such compounds is a critical aspect of their development and clinical translation. This document aims to provide a detailed technical overview of the known and inferred safety and toxicity characteristics of this compound, drawing heavily on data from its closely related predecessor, Ro 03-8799, and the general toxicological properties of nitroimidazoles.

Physicochemical Properties and Rationale for Development

This compound was developed as a more hydrophilic and less basic analogue of Ro 03-8799[1]. These modifications to the chemical structure are typically intended to alter the pharmacokinetic properties of a drug, such as its distribution, metabolism, and excretion, which in turn can influence its efficacy and toxicity profile. The enhanced hydrophilicity might reduce the penetration of the blood-brain barrier, potentially mitigating the central nervous system (CNS) toxicity that is a known dose-limiting factor for many nitroimidazoles, including Ro 03-8799.

Inferred Safety and Toxicity Profile

The safety and toxicity profile of this compound is largely inferred from studies on its parent compound, Ro 03-8799, and other nitroimidazole radiosensitizers. The primary toxicities associated with this class of compounds are related to the central and peripheral nervous systems.

Neurological Toxicity

Central Nervous System (CNS) Toxicity: The dose-limiting toxicity for Ro 03-8799 is an acute CNS syndrome. Symptoms observed in clinical trials include nausea, disorientation, sweating, and a sensation of heat.

Peripheral Neuropathy: Peripheral neuropathy is another significant adverse effect associated with nitroimidazole radiosensitizers, particularly with cumulative doses. While the acute CNS effects are the primary dose-limiting factor for Ro 03-8799, the potential for peripheral neuropathy, especially in multi-dose regimens, remains a concern.

Gastrointestinal Toxicity

Gastrointestinal disturbances, such as nausea and vomiting, are commonly reported side effects for nitroimidazole compounds.

Mutagenicity

Some nitroimidazole compounds have demonstrated mutagenic potential in preclinical studies. This is a class-wide concern that warrants careful evaluation for any new derivative.

Quantitative Toxicity Data (Inferred from Ro 03-8799 and other Nitroimidazoles)

Direct quantitative toxicity data for this compound are not available in the public domain. The following table summarizes known data for the parent compound Ro 03-8799 and the general class of nitroimidazoles to provide a comparative context.

| Compound/Class | Species | Route of Administration | Observed Toxicities | Notes |

| Ro 03-8799 (Pimonidazole) | Human | Intravenous | Acute CNS toxicity (nausea, disorientation, sweating, feeling of heat), Peripheral neuropathy. | The dose-limiting toxicity is the acute CNS syndrome. |

| Nitroimidazoles (General) | Various | Oral, Intravenous | Neurotoxicity (central and peripheral), Gastrointestinal effects (nausea, vomiting), Mutagenicity. | The long half-life of these compounds in humans compared to preclinical models can lead to greater toxicities. The selective toxicity is linked to reductive activation in hypoxic cells. |

Mechanism of Action and Toxicity

The therapeutic and toxic effects of nitroimidazoles are intrinsically linked to their mechanism of action.

Signaling Pathway of Nitroimidazole Activation and Cytotoxicity

In well-oxygenated (normoxic) cells, the nitro group of the imidazole (B134444) is reduced by nitroreductases to a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound in a futile cycle, preventing the formation of cytotoxic metabolites.

Conversely, in hypoxic environments, the lack of oxygen allows for the further reduction of the nitro radical anion to highly reactive cytotoxic intermediates. These intermediates can covalently bind to cellular macromolecules, including DNA, leading to DNA strand breaks and ultimately cell death. This selective activation in hypoxic cells is the basis for their use as radiosensitizers and also explains their selective toxicity to these cells.

Experimental Protocols for Toxicity Assessment (Hypothetical)

While specific experimental protocols for this compound are not available, a standard preclinical toxicity assessment for a nitroimidazole radiosensitizer would likely follow a tiered approach.

Hypothetical Experimental Workflow for Preclinical Toxicity Assessment

Detailed Methodologies (Illustrative Examples):

-

In Vitro Cytotoxicity Assay:

-

Cell Lines: A panel of human cancer cell lines (e.g., FaDu, HT-29) and normal tissue cell lines (e.g., human fibroblasts).

-

Conditions: Cells are cultured under both normoxic (21% O₂) and hypoxic (<1% O₂) conditions.

-

Treatment: Cells are exposed to a range of concentrations of this compound for a defined period (e.g., 24, 48, 72 hours).

-

Endpoint: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay. The IC₅₀ (half-maximal inhibitory concentration) is calculated for each condition.

-

-

In Vivo Acute Toxicity Study (e.g., in mice):

-

Animals: Healthy, adult mice of a specific strain (e.g., C57BL/6), with equal numbers of males and females.

-

Dosing: A single dose of this compound is administered via the intended clinical route (e.g., intravenous or oral) at escalating dose levels.

-

Observation: Animals are observed for a period of 14 days for clinical signs of toxicity, including changes in behavior, body weight, and mortality.

-

Endpoint: The LD₅₀ (median lethal dose) is determined. A full histopathological examination of major organs is performed at the end of the study.

-

-

Neurotoxicity Assessment:

-

Functional Observational Battery (FOB): A series of non-invasive tests to assess sensory, motor, and autonomic function in rodents following administration of this compound.

-

Histopathology: Microscopic examination of central and peripheral nervous system tissues (brain, spinal cord, peripheral nerves) for any pathological changes.

-

Conclusion

The safety and toxicity profile of this compound is not yet fully characterized in publicly available literature. Based on its structural relationship to Ro 03-8799 and its classification as a nitroimidazole radiosensitizer, the primary toxicological concerns are anticipated to be neurotoxicity (both central and peripheral) and gastrointestinal disturbances. The structural modifications in this compound, specifically its increased hydrophilicity, may potentially alter its pharmacokinetic profile and could lead to a different safety profile compared to its parent compound, possibly with reduced CNS penetration and toxicity. However, without direct experimental data, this remains speculative. A thorough preclinical safety evaluation, following standard toxicological testing protocols, is essential to definitively establish the safety and toxicity profile of this compound and to determine its therapeutic index for potential clinical development.

References

Methodological & Application

Application Notes and Protocols for In Vitro Radiosensitization using Ro 31-0052

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiotherapy is a cornerstone of cancer treatment, however, its efficacy can be limited by the intrinsic radioresistance of tumor cells, particularly those in hypoxic environments. Radiosensitizers are chemical agents that increase the sensitivity of tumor cells to radiation, thereby enhancing the therapeutic ratio of radiotherapy. Ro 31-0052 is a nitroxyl (B88944) biradical compound that has shown potential as a radiosensitizer, particularly for hypoxic cells. This document provides a detailed protocol for assessing the in vitro radiosensitizing effects of this compound, including methodologies for key experiments and data presentation.

Principle

This compound is believed to function as a radiosensitizer by mimicking the effects of molecular oxygen in hypoxic cells. Ionizing radiation generates reactive oxygen species (ROS) that cause DNA damage, leading to cell death. In the absence of oxygen, these initial radical species are more likely to be repaired. As a nitroxyl biradical, this compound can "fix" this radiation-induced DNA damage, making it permanent and leading to enhanced cell killing in hypoxic conditions. The exact signaling pathways involved are still under investigation but are thought to involve the DNA damage response (DDR) network.

Data Presentation

Table 1: Cell Viability (MTT Assay) - Example Data

| Treatment Group | This compound (µM) | Radiation (Gy) | Cell Viability (%) |

| Control | 0 | 0 | 100 ± 5.2 |

| This compound alone | 10 | 0 | 95 ± 4.8 |

| This compound alone | 50 | 0 | 88 ± 6.1 |

| Radiation alone | 0 | 2 | 75 ± 7.3 |

| Radiation alone | 0 | 4 | 52 ± 6.5 |

| Combination | 10 | 2 | 60 ± 5.9 |

| Combination | 10 | 4 | 35 ± 4.7 |

| Combination | 50 | 2 | 50 ± 6.2 |

| Combination | 50 | 4 | 25 ± 5.1 |

Table 2: Clonogenic Survival Assay - Example Data

| Treatment Group | This compound (µM) | Radiation (Gy) | Plating Efficiency (%) | Surviving Fraction | Sensitizer Enhancement Ratio (SER) |

| Control | 0 | 0 | 85 ± 5.1 | 1.00 | - |

| Radiation alone | 0 | 2 | 60 ± 4.3 | 0.71 | - |

| Radiation alone | 0 | 4 | 35 ± 3.8 | 0.41 | - |

| Radiation alone | 0 | 6 | 15 ± 2.9 | 0.18 | - |

| Combination | 10 | 2 | 45 ± 4.1 | 0.53 | 1.34 |

| Combination | 10 | 4 | 20 ± 3.2 | 0.24 | 1.71 |

| Combination | 10 | 6 | 5 ± 1.5 | 0.06 | 3.00 |

Experimental Protocols

Cell Culture

-

Select a relevant cancer cell line (e.g., A549 lung carcinoma, HeLa cervical cancer).

-

Culture cells in appropriate media (e.g., DMEM for A549, MEM for HeLa) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

For hypoxic conditions, use a hypoxic incubator or a sealed chamber with a gas mixture of 5% CO2, 1% O2, and balance N2.

MTT Cell Viability Assay[1][2][3][4][5]

-

Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Drug Treatment: Treat cells with varying concentrations of this compound (e.g., 1-100 µM) for a predetermined time (e.g., 24 hours) under normoxic or hypoxic conditions.

-

Irradiation: Immediately following drug treatment, irradiate the plates with different doses of X-rays (e.g., 2, 4, 6, 8 Gy).

-

Incubation: Return the plates to the incubator for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the untreated control.

Clonogenic Survival Assay[6][7][8][9][10]

-

Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells/well, depending on the radiation dose) in 6-well plates.

-

Drug Treatment and Irradiation: Treat cells with this compound for a specified duration before irradiation with varying doses.

-

Incubation: Incubate the plates for 10-14 days to allow for colony formation.

-

Colony Staining: Fix the colonies with a mixture of methanol (B129727) and acetic acid (3:1) and stain with 0.5% crystal violet.

-

Colony Counting: Count colonies containing at least 50 cells.

-

Data Analysis:

-

Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100%

-

Surviving Fraction (SF): PE of treated cells / PE of control cells

-

Sensitizer Enhancement Ratio (SER): (Radiation dose for a given SF in control) / (Radiation dose for the same SF in the presence of this compound)

-

Western Blotting for DNA Damage Markers

-

Cell Treatment and Lysis: Treat cells with this compound and/or radiation. At various time points post-treatment (e.g., 1, 6, 24 hours), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against γ-H2AX (a marker for DNA double-strand breaks) and RAD51 (a key protein in homologous recombination repair) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Visualizations

Caption: Experimental workflow for the in vitro radiosensitization assay of this compound.

Caption: Hypothetical signaling pathway of this compound-mediated radiosensitization.

References

Application Notes and Protocols for Ro 31-0052 in In Vivo Studies

Introduction

Ro 31-0052 is a basic 2-nitroimidazole (B3424786) derivative developed as a potential radiosensitizer for hypoxic tumor cells. It is a hydrophilic analogue of Ro 03-8799, designed to have improved pharmacokinetic properties. Like other 2-nitroimidazoles, this compound is believed to exert its radiosensitizing effect through the selective metabolic reduction in hypoxic environments, leading to the formation of reactive species that can mimic the effects of oxygen in "fixing" radiation-induced DNA damage.

Mechanism of Action: 2-Nitroimidazole Radiosensitizers

The primary mechanism of action for 2-nitroimidazole radiosensitizers is their ability to sensitize hypoxic cells to the cytotoxic effects of ionizing radiation. In well-oxygenated tissues, the reduction of the nitro group is a reversible process. However, in the low-oxygen environment characteristic of solid tumors, the nitro group undergoes a series of one-electron reductions to form a highly reactive nitro radical anion. This radical can then interact with and cause damage to cellular macromolecules, most importantly DNA. This "fixation" of radiation-induced DNA damage, which would otherwise be repaired under hypoxic conditions, leads to increased cell killing.

Caption: Signaling pathway of 2-nitroimidazole radiosensitizers.

In Vivo Dosage and Administration of Related Compounds

While specific in vivo dosage data for this compound is not available, data from its parent compound, Ro 03-8799, and other 2-nitroimidazole radiosensitizers can provide a starting point for experimental design. The following table summarizes dosages used in preclinical studies for related compounds.